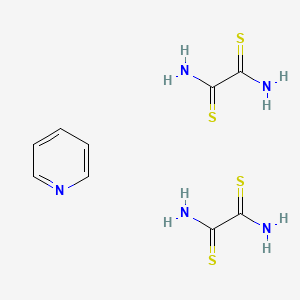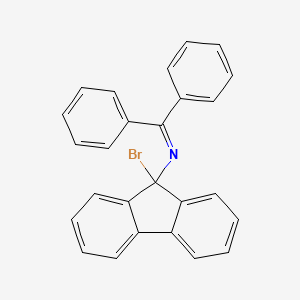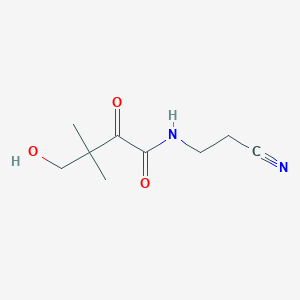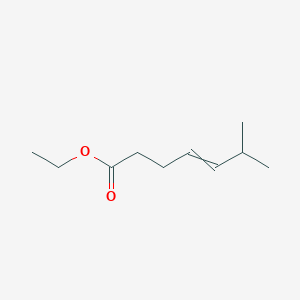
Trisulfane-1,3-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisulfane-1,3-dicarbonyl difluoride is an inorganic molecular substance with the structure SF₃SSF, consisting of sulfur in a low oxidation state with fluorine. The compound consists of a chain of three sulfur atoms, with three fluorine atoms bonded to the sulfur on one end and the fourth fluorine bonded to the sulfur on the other end .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisulfane-1,3-dicarbonyl difluoride is produced by the condensation of sulfur difluoride and an isomer of SSF₂. The reaction S₃F₄ ⇌ SSF₂ + SF₂ uses 6 kJ/mol . The preparation involves the use of sulfur difluoride and specific isomers under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specialized equipment to handle the reactive and potentially hazardous reagents involved in the process.
Analyse Chemischer Reaktionen
Types of Reactions
Trisulfane-1,3-dicarbonyl difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine, sulfur difluoride, and other fluorinating agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various sulfur-fluorine compounds, such as SSF₂ and SF₄ .
Wissenschaftliche Forschungsanwendungen
Trisulfane-1,3-dicarbonyl difluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which trisulfane-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form stable complexes with various metals and other elements, influencing their reactivity and stability. The pathways involved include the formation of enolate anions and subsequent reactions with electrophilic reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to trisulfane-1,3-dicarbonyl difluoride include:
1,3-Difluoro-trisulfane-1,1-difluoride: Another sulfur-fluorine compound with a similar structure.
2-Fluoro-1,3-dicarbonyl derivatives: These compounds share the 1,3-dicarbonyl structure with fluorine substitution.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
129414-30-8 |
|---|---|
Molekularformel |
C2F2O2S3 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
S-(carbonofluoridoyldisulfanyl) fluoromethanethioate |
InChI |
InChI=1S/C2F2O2S3/c3-1(5)7-9-8-2(4)6 |
InChI-Schlüssel |
ZKVZNGXYBASQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(F)SSSC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)

![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)




